molecular formula C15H18N2O5 B030423 Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate CAS No. 131426-28-3

Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate

Cat. No. B030423
M. Wt: 306.31 g/mol
InChI Key: TWPNCCGVSDCZME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate" is a compound that likely exhibits interesting chemical and physical properties due to its quinoxaline derivative structure. Quinoxaline derivatives are known for their diverse biological activities and applications in various fields, including material science and pharmaceuticals.

Synthesis Analysis

The synthesis of quinoxaline derivatives typically involves condensation reactions between 1,2-diamines and 1,2-dicarbonyl compounds or through the oxidation of quinoxalines. For instance, related research demonstrates the synthesis of uracil derivatives through a series of characterized elementary analyses and the determination of crystal structures via X-ray diffraction, which may share similarities in synthetic pathways with the target compound (Yao et al., 2013).

Molecular Structure Analysis

Molecular structure determination often employs spectroscopic methods (IR, NMR) and X-ray crystallography. For example, the crystal structures of related uracil derivatives have been elucidated, showcasing the importance of these techniques in understanding compound geometries (Yao et al., 2013).

Chemical Reactions and Properties

Quinoxaline derivatives engage in various chemical reactions, including nucleophilic substitutions and electrophilic additions, influenced by their aromatic systems and functional groups. The reactivity can be significantly affected by substituents on the quinoxaline ring, as demonstrated in studies on similar compounds.

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds under different conditions. The detailed physical properties of the specific compound are not readily available but can be inferred based on structurally similar compounds.

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and potential for derivative formation, are essential for applications in synthesis and material science. For instance, the derivatization of quinoxalines for chromatographic assays underscores the versatility of these compounds in analytical chemistry (McLellan & Thornalley, 1992).

Scientific Research Applications

Antimicrobial Potential

Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate is notable for its potential in antimicrobial drug development. A study highlighted the molecular similarity of 3-quinolin-4-one propanoic acids, which include this compound, to fluoroquinolone antibiotics. These compounds are considered promising scaffolds for creating new antimicrobial drugs (Zubkov et al., 2016).

Antihypoxic Activity

Research has shown that derivatives of this compound, specifically N-R-amides, exhibit significant antihypoxic effects. These derivatives are considered non-toxic and have potential as antioxidants (Ukrainets et al., 2014).

Immunological Applications

Studies on derivatives including a quinonyl moiety have shown potent adjuvant activity for inducing delayed-type hypersensitivity. The incorporation of a quinonyl acid through Leu has been identified as favorable for immunological applications (Fukuda et al., 1981).

Analytical Applications

The compound has been used as a highly sensitive and selective fluorescence derivatization reagent for aliphatic and aromatic aldehydes in high-performance liquid chromatography, highlighting its utility in analytical chemistry (Iwata et al., 1993).

Antiviral Properties

Some derivatives of this compound have shown significant antiviral activity, particularly against human cytomegalovirus (HCMV), demonstrating its potential in antiviral drug development (Elzahabi, 2017).

Safety And Hazards

The related compound “6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid” has several hazard statements including H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 3-(6,7-dimethoxy-4-methyl-3-oxoquinoxalin-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-17-11-8-13(21-3)12(20-2)7-10(11)16-9(15(17)19)5-6-14(18)22-4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPNCCGVSDCZME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2N=C(C1=O)CCC(=O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563332
Record name Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate

CAS RN

131426-28-3
Record name Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.